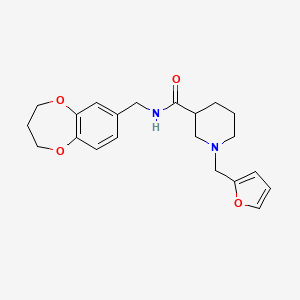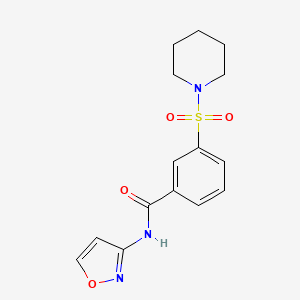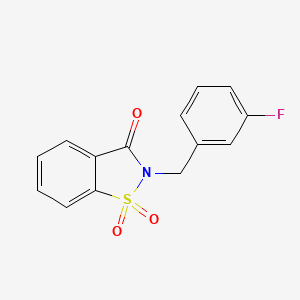![molecular formula C21H18BrNO2 B4108153 N-[(2-bromophenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4108153.png)
N-[(2-bromophenyl)(phenyl)methyl]-4-methoxybenzamide
Overview
Description
N-[(2-bromophenyl)(phenyl)methyl]-4-methoxybenzamide, commonly known as BMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMB is a member of the benzamide family of compounds that are known to exhibit a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of BMB is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in regulating gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMB has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, BMB has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-angiogenic properties. BMB has also been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMB is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. BMB is also relatively easy to synthesize, which makes it readily accessible for laboratory experiments. However, one of the limitations of BMB is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of BMB. One area of research is the development of new cancer therapies based on BMB. Researchers are also exploring the potential use of BMB in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are investigating the use of BMB in combination with other drugs to enhance its therapeutic effects. Finally, researchers are exploring new synthesis methods for BMB to improve its solubility and bioavailability.
Conclusion:
In conclusion, BMB is a promising compound that exhibits potent anti-tumor activity and a wide range of biochemical and physiological effects. While there are limitations to its use, the potential therapeutic applications of BMB make it an important area of research for the development of new cancer therapies and the treatment of other diseases. Future research will continue to explore the potential of BMB and its applications in the field of medicine.
Scientific Research Applications
BMB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that BMB exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. BMB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
N-[(2-bromophenyl)-phenylmethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-25-17-13-11-16(12-14-17)21(24)23-20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)22/h2-14,20H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDFFTADEQLXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4108077.png)
![1-[5-(2-chloro-6-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4108104.png)


![N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4108125.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4108132.png)

![3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4108142.png)
![2-amino-4-methyl-9-(2-methylphenyl)-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B4108147.png)

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4108162.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4108168.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4108169.png)